molecular formula C8H5ClN2 B076041 8-Chloro-1,7-naphthyridine CAS No. 13058-77-0

8-Chloro-1,7-naphthyridine

Cat. No. B076041
CAS RN: 13058-77-0
M. Wt: 164.59 g/mol
InChI Key: FMSVBSQYYFTDSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Chloro-1,7-naphthyridine involves several chemical reactions. One method includes the reduction of 8-chloro-1,7-naphthyridine over palladium-carbon to produce 1,7-naphthyridine. Methylation of this compound with methylsulfinyl carbanion leads to the formation of 4,8-dimethyl-1,7-naphthyridine, while the Reissert reaction with benzoyl chloride and potassium cyanide affords the Reissert compound (Takeuchi & Hamada, 1976).

Molecular Structure Analysis

The molecular structure of 8-Chloro-1,7-naphthyridine derivatives has been explored through various analytical techniques. For instance, a study on 4,8-substituted 1,5-naphthyridines revealed their thermal robustness and high phase transition temperatures, demonstrating the structural stability of naphthyridine derivatives. These compounds also exhibited blue fluorescence in both dilute solution and solid state, indicating their potential as materials for opto-electronic applications (Wang et al., 2012).

Chemical Reactions and Properties

8-Chloro-1,7-naphthyridine participates in a variety of chemical reactions, showcasing its versatility as a chemical intermediate. For example, its amidation with primary amides bearing functional groups yields diamido-1,8-naphthyridines. This reaction demonstrates good functional-group tolerance and yields ranging from 50-90% (Ligthart et al., 2006).

Physical Properties Analysis

The physical properties of 8-Chloro-1,7-naphthyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in chemical synthesis. The study of these properties helps in understanding the conditions under which these compounds can be manipulated for further chemical reactions or for their potential use in material science.

Chemical Properties Analysis

The chemical properties of 8-Chloro-1,7-naphthyridine, including its reactivity with other chemical agents, stability under various conditions, and its ability to form complexes with metals, are fundamental aspects of its application in organic synthesis. These properties are explored through reactions such as the synthesis of novel functionalized 1,8-naphthyridine derivatives with antiproliferative properties against cancer cells (Fu et al., 2015).

Scientific Research Applications

  • Synthesis and Chemical Transformations :

    • 5-Chloro- and 5-bromo-1,7-naphthyridine, related to 8-Chloro-1,7-naphthyridine, have been synthesized using 8-amino-1,7-naphthyridine, demonstrating different reaction pathways and yields based on the halogen (chloro vs. bromo) involved (Woźniak & Plas, 1978).
    • The reaction of 2-halogeno- and 8-halogeno-1,7-naphthyridines with potassium amide shows various product formations, indicating complex chemical behavior of these compounds (Plas, Woźniak & Veldhuizen, 2010).
  • Biological Activities :

  • Applications in Material Science :

    • 1,5-Naphthyridine, a close relative of 8-Chloro-1,7-naphthyridine, has been used as a linker in the construction of bridging ligands for Ru(II) complexes, indicating its potential application in materials science (Singh & Thummel, 2009).
  • Antibacterial and Antimalarial Applications :

    • Naphthyridines, including chlorinated derivatives, have shown potential as antibacterial and antimalarial agents, underscoring their importance in medicinal chemistry (Barlin & Tan, 1985).
  • Synthetic Applications :

    • The catalytic amidation between chloro-naphthyridines and primary amides, including the formation of 2,7-diamido-1,8-naphthyridines, highlights the compound's utility in synthetic organic chemistry (Ligthart, Ohkawa, Sijbesma & Meijer, 2006).
  • Sensor and Detection Applications :

    • 1,8-Naphthyridine-based sensors have been developed for the detection of picric acid in aqueous media, showcasing the compound's application in environmental monitoring and safety (Chahal & Sankar, 2015).

Safety And Hazards

When handling 8-Chloro-1,7-naphthyridine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Naphthyridines, including 8-Chloro-1,7-naphthyridine, have shown a wide range of biological activities, making them a fascinating object of research with prospects for use in therapeutic purposes . Their potency to treat neurodegenerative and immunomodulatory disorders, along with their anti-HIV, antidepressant, and antioxidant properties, has enticed researchers to look beyond their broad-spectrum activities, providing further scope for exploration .

properties

IUPAC Name

8-chloro-1,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSVBSQYYFTDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NC=C2)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60492245
Record name 8-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-1,7-naphthyridine

CAS RN

13058-77-0
Record name 8-Chloro-1,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60492245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-[1,7]naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
M Woźaniak, HC van der Plas - Journal of heterocyclic …, 1978 - Wiley Online Library
A new synthesis of 5‐chloro‐ and 5‐bromo‐1,7‐naphthyridine, using 8‐amino‐1,7‐naphthyridine as starting material is described. On amination with potassium amide in liquid …
Number of citations: 13 onlinelibrary.wiley.com
HC van der Plas, M Woźniak, A van Valdhuizen - Tetrahedron Letters, 1976 - Elsevier
3 and the recently discovered SN (ANRORC) mechanism4, involving an Addition of the Ijucleophile, I $ ng-gpening and Ring-Closure sequence. For the tine-and tele-eubstitution …
Number of citations: 8 www.sciencedirect.com
I TAKEUCHI, Y HAMADA - Chemical and Pharmaceutical Bulletin, 1976 - jstage.jst.go.jp
The skraup reaction of 3-aminopyridine 1-oxide has been considered to effect cyclization at 4-position because of the electron-donating nature of the N-oxide group and the formation of …
Number of citations: 30 www.jstage.jst.go.jp
HC Van der Plas, M Wozniak… - Recueil des Travaux …, 1977 - Wiley Online Library
2‐X‐1,7‐Naphthyridines (X = Br, Cl) give a variety of products on treatment with potassium amide, namely 2‐amino‐1,7‐naphthyridine [formed by an S N (AE) process], 4‐amino‐ and 8‐…
Number of citations: 28 onlinelibrary.wiley.com
K Adam - 1971 - search.proquest.com
STUDIES IN NAPHTHYRIDINE CHEMISTRY STUDIES IN NAPHTHYRIDINE CHEMISTRY Full Text 71-24-,645 ADAM, Klaus, 1943- STUDIES IN NAPHTHYRIDINE CHEMISTRY. …
Number of citations: 2 search.proquest.com
HJW Van den Haak… - The Journal of Organic …, 1982 - ACS Publications
The conversion of l-halogeno-2, 6-naphthyridines into l-amino-2, 6-naphthyridine is shown to proceed via an even telesubstitution process [SN (AE) tole process]. The amination of 2-…
Number of citations: 12 pubs.acs.org
DER VAN, M WOZNIAK, VAN VELDHUIZEN - 1976 - pascal-francis.inist.fr
TELE-SUBSTITUTIONS IN 8-CHLORO-1,7-NAPHTHYRIDINE AND 2-CHLORO-1,8-NAPHTHYRIDINE CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple …
Number of citations: 0 pascal-francis.inist.fr
H Rapoport, AD Batcho - The Journal of Organic Chemistry, 1963 - ACS Publications
Fig. 1.—Ultraviolet absorption spectra of 1, 5-naphthyridine (I) and 1, 7-naphthyridine (II) in methanol. developed by considering the differences in basicity and polarity between the …
Number of citations: 70 pubs.acs.org
HC Van Der Plas, M Woźniak… - Advances in Heterocyclic …, 1983 - Elsevier
Publisher Summary This chapter summarizes the reactions that naphthyridines can undergo with KNH 2 /NH 3 . Naphthyridines are heterocyclic systems consisting of two fused …
Number of citations: 37 www.sciencedirect.com
M Wozniak, H van der Plas - Advances in Heterocyclic Chemistry, 2000 - books.google.com
The chemistry of naphthyridines has developed significantly since the late 1970s. Many compounds containing the naphthyridine ring system show interesting and useful chemical and …
Number of citations: 1 books.google.com

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